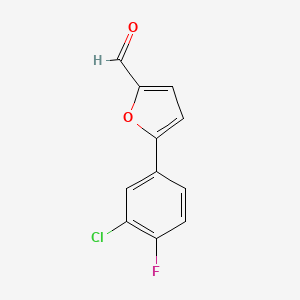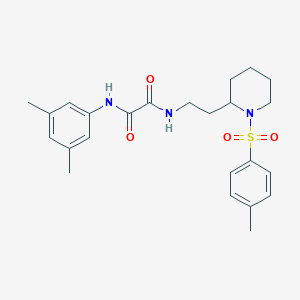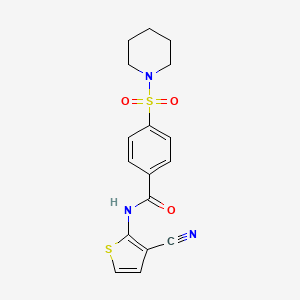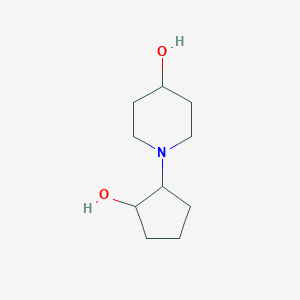
1-(2-Hydroxycyclopentyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxycyclopentyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
作用机制
Target of Action
The primary target of the compound “1-(2-Hydroxycyclopentyl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound “this compound” interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The action of “this compound” affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells . This disruption of the viral entry process can lead to a decrease in the rate of HIV-1 infection and slow down the progression to AIDS .
Result of Action
The molecular and cellular effects of the action of “this compound” are primarily related to its antagonistic activity on the CCR5 receptor. By blocking this receptor, the compound can inhibit the entry of HIV-1 into host cells . This can result in a decreased rate of HIV-1 infection and a slower progression to AIDS .
生化分析
Biochemical Properties
1-(2-Hydroxycyclopentyl)piperidin-4-ol, like other piperidin-4-ol derivatives, has been evaluated for potential treatment of diseases such as HIV . The compound interacts with the CCR5 receptor, a protein that plays a crucial role in the entry of HIV-1 into cells . The nature of this interaction involves the basic nitrogen atom in the compound, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
The interaction of this compound with the CCR5 receptor can influence cell function. Specifically, it can affect cell signaling pathways related to HIV-1 entry
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the CCR5 receptor . This interaction can potentially inhibit the entry of HIV-1 into cells
准备方法
The synthesis of 1-(2-Hydroxycyclopentyl)piperidin-4-ol involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The hydroxyl group can be introduced through selective functionalization reactions, such as hydroxylation of cyclopentyl derivatives . Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity of the final product .
化学反应分析
1-(2-Hydroxycyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products: These reactions can lead to the formation of various derivatives, such as ketones, aldehydes, and substituted piperidines.
科学研究应用
1-(2-Hydroxycyclopentyl)piperidin-4-ol has several applications in scientific research:
相似化合物的比较
1-(2-Hydroxycyclopentyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the cyclopentyl group, making it less hydrophobic and potentially less effective in certain biological applications.
1-(2-Hydroxyethyl)piperidin-4-ol: Contains an ethyl group instead of a cyclopentyl group, which may alter its binding affinity and pharmacokinetic properties.
1-(2-Hydroxycyclohexyl)piperidin-4-ol: Contains a cyclohexyl group, which may increase its hydrophobicity and affect its biological activity.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
属性
IUPAC Name |
1-(2-hydroxycyclopentyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-8-4-6-11(7-5-8)9-2-1-3-10(9)13/h8-10,12-13H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKNTCXCGBETJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
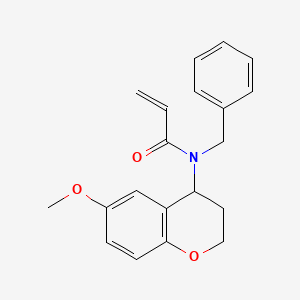
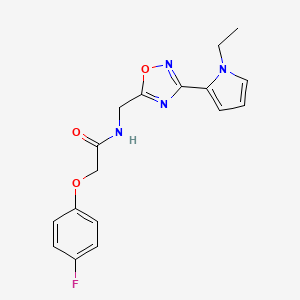
![N-cyclopentyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622028.png)
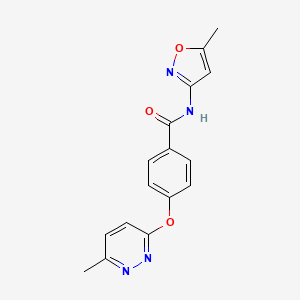
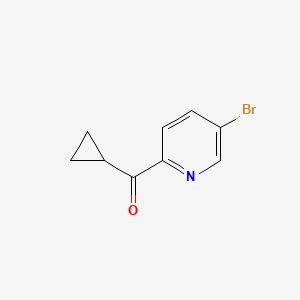
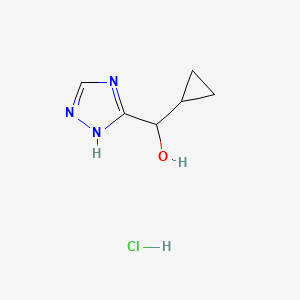
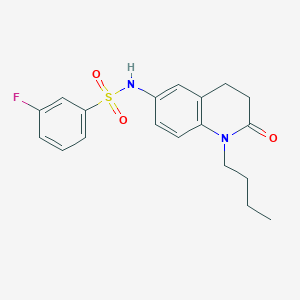

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)
